3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenylprop-2-en-1-yl group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid typically involves the reaction of 3-phenylprop-2-en-1-ol with appropriate reagents under controlled conditions. One common method includes the use of acetophenone, formaldehyde, and an amine hydrochloride in a Mannich reaction . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and alcohols, depending on the specific reaction and conditions used.
Scientific Research Applications
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers and resins, where it acts as a comonomer.
Mechanism of Action
The mechanism of action of 3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding and van der Waals forces, influencing the activity of enzymes and receptors . These interactions can lead to various biological responses, such as inhibition of cancer cell growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoic acid: Shares a similar structure but lacks the additional phenylprop-2-en-1-yl group.
3-Phenyl-2-propen-1-ol: Contains a hydroxyl group instead of the carboxylic acid moiety.
1-Phenylprop-2-en-1-one: Features a ketone group instead of the carboxylic acid.
Uniqueness
3-[2-(3-Phenylprop-2-en-1-yl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
847447-33-0 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-[2-(3-phenylprop-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)14-13-17-11-5-4-10-16(17)12-6-9-15-7-2-1-3-8-15/h1-11,13-14H,12H2,(H,19,20) |
InChI Key |
LDBYEQVSQBZSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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